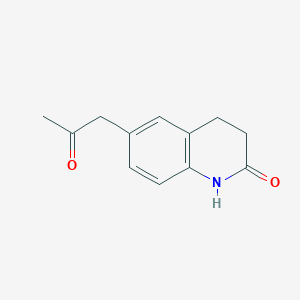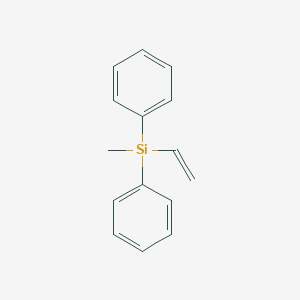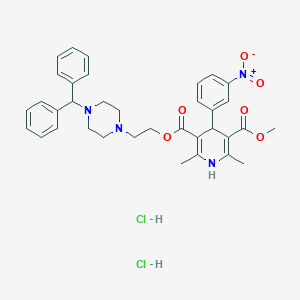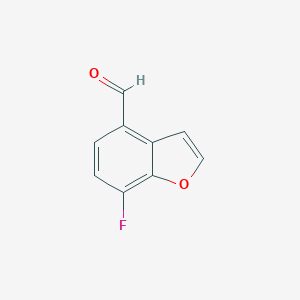
7-Fluorobenzofuran-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzofurans and is commonly used as a building block in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzofuran-4-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the synthesis of various organic compounds. It is commonly used as a building block in the synthesis of drugs, agrochemicals, and other organic compounds. Additionally, this compound has been used in the development of fluorescent probes for the detection of biological molecules. It has also been used in the development of new materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 7-Fluorobenzofuran-4-carbaldehyde is not well understood. However, it has been reported to act as a reactive intermediate in various chemical reactions. It is also known to undergo nucleophilic addition reactions with various nucleophiles.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Fluorobenzofuran-4-carbaldehyde are not well understood. However, it has been reported to exhibit cytotoxicity towards various cancer cells. It has also been reported to exhibit antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Fluorobenzofuran-4-carbaldehyde is its high purity and yield when synthesized using the methods described above. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its toxicity towards living organisms. Therefore, caution should be taken when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Fluorobenzofuran-4-carbaldehyde. One of the most promising directions is the development of new materials for optoelectronic devices. This compound has been shown to exhibit excellent photophysical properties, making it a promising candidate for the development of new materials for use in optoelectronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various organic compounds and has been used in the development of fluorescent probes for the detection of biological molecules. Additionally, this compound has been shown to exhibit cytotoxicity towards various cancer cells and antifungal and antibacterial activity. Further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Eigenschaften
CAS-Nummer |
199391-59-8 |
|---|---|
Produktname |
7-Fluorobenzofuran-4-carbaldehyde |
Molekularformel |
C9H5FO2 |
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
7-fluoro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
InChI-Schlüssel |
QBYIPNHVKFERGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)F |
Kanonische SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)F |
Synonyme |
4-Benzofurancarboxaldehyde, 7-fluoro- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


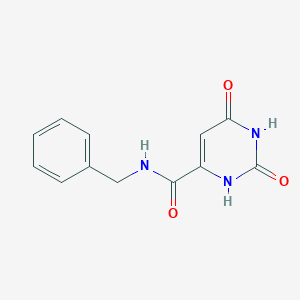
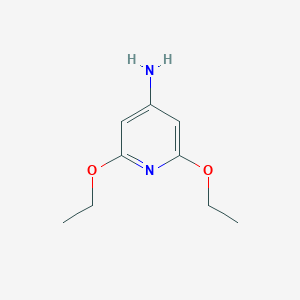
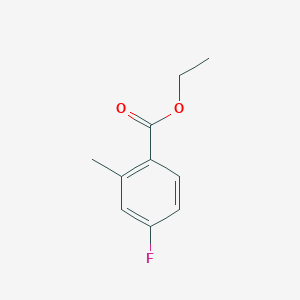
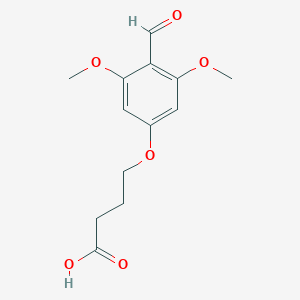
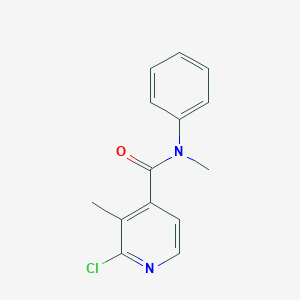
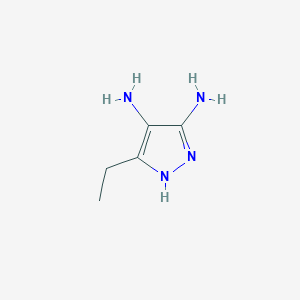
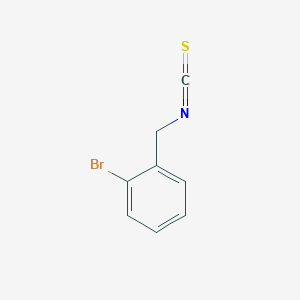
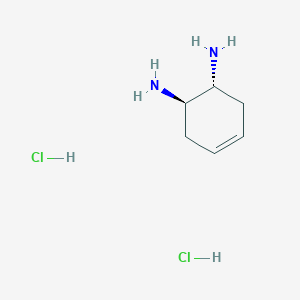
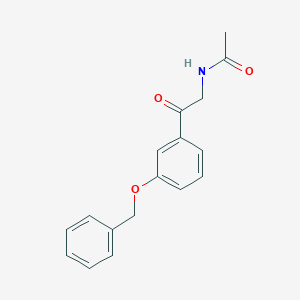
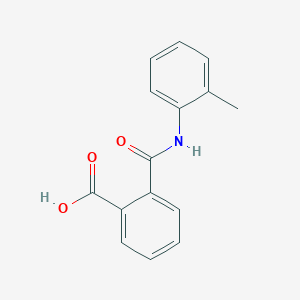
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
